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BDPA is a promising material for use in OLEDs due to its excellent photoluminescence properties. Its electron-donating groups enhance its light-emitting efficiency and color stability, making it a potential candidate for developing next-generation OLED displays.
BDPA has been explored as a non-fullerene acceptor material in OPVs, offering advantages like tunable band gaps and high charge carrier mobility. Research suggests that BDPA-based OPVs exhibit promising power conversion efficiencies (PCEs).
BDPA has been investigated for its potential applications in OFETs due to its hole-transporting properties []. Studies have shown that BDPA-based OFETs exhibit good charge carrier mobilities and on/off ratios [].
9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- is a synthetic organic compound with the molecular formula and a molecular weight of approximately 694.82 g/mol. This compound features a central anthracene core substituted at the 2 and 6 positions with diphenylamino groups, enhancing its electronic properties and solubility. It is primarily used in research applications, particularly in the fields of organic electronics and photonics due to its potential as a semiconductor material and as a dye.
While specific biological activity data for 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- is limited, compounds with similar structures have been investigated for various biological activities. Generally, anthracene derivatives exhibit:
The synthesis of 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- typically involves multi-step organic synthesis techniques:
9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- has several notable applications:
Interaction studies for this compound are essential to understand its behavior in various environments. Potential interactions include:
Several compounds share structural similarities with 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]-, which can be compared based on their properties and applications:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 9,10-Anthracenedione | Basic structure without amino substitutions | |
| 2,6-Diphenylanthracene | Lacks the quinone functionality; used in photonic applications | |
| 1,4-Diphenylnaphthalene | Similar electronic properties but different core structure |
The uniqueness of 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- lies in its combination of both an anthracene core and multiple diphenylamino substituents that enhance its electronic properties for specific applications in organic electronics and photonics.
The compound 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- possesses the molecular formula C50H34N2O2, indicating a complex organic structure with fifty carbon atoms, thirty-four hydrogen atoms, two nitrogen atoms, and two oxygen atoms [1] [2] [3]. The molecular weight has been reported consistently across multiple sources as 694.82 to 694.834 grams per mole, with slight variations attributable to different precision levels in mass calculations [1] [4] [5]. This substantial molecular weight reflects the presence of extensive aromatic conjugation and multiple phenyl ring systems within the molecular framework [6].
The molecular composition reveals a carbon-to-hydrogen ratio characteristic of highly aromatic compounds, with the nitrogen atoms incorporated through diphenylamino functional groups and the oxygen atoms present as carbonyl functionalities in the anthracenedione core [8]. The precise molecular weight of 694.834 grams per mole positions this compound among the heavier organic chromophores used in optoelectronic applications [8].
The International Union of Pure and Applied Chemistry systematic name for this compound is 2,6-bis[4-(diphenylamino)phenyl]anthracene-9,10-dione [5] [6]. This nomenclature clearly identifies the anthracene-9,10-dione core structure with specific substitution at the 2,6-positions by 4-(diphenylamino)phenyl groups [3].
Several alternative names are employed in the scientific literature and commercial applications. The compound is frequently referenced as 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]-, which follows a more traditional naming convention emphasizing the anthracenedione parent structure [1] [3]. In specialized applications, particularly in organic light-emitting diode research, the compound is commonly designated by the abbreviation AQ(PhDPA)2, where AQ represents anthraquinone, Ph denotes phenyl, and DPA indicates diphenylamino groups [3] [8]. Additional commercial designations include BDAPA, TPAAQ, and DPA-Ph-AQ, each reflecting different aspects of the molecular architecture [8].